Kadsuphilin J
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Overview
Description
Preparation Methods
Kadsuphilin J can be isolated from the roots of Kadsura longipedunculata using extraction methods involving organic solvents such as acetone . The isolation process typically includes steps like solvent extraction, fractionation, and purification using chromatographic techniques . The synthetic routes for this compound involve complex organic synthesis, often mimicking biosynthetic pathways to achieve the desired molecular structure .
Chemical Reactions Analysis
Kadsuphilin J undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
In chemistry, it serves as a model compound for studying lignan biosynthesis and developing synthetic methodologies . In biology and medicine, Kadsuphilin J has shown promising antitumor and anti-inflammatory activities, making it a candidate for drug development . Additionally, its antiviral properties have been explored for potential therapeutic applications .
Mechanism of Action
The mechanism of action of Kadsuphilin J involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may inhibit key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Kadsuphilin J is part of a larger group of lignans isolated from the genus Kadsura . Similar compounds include kadsuphilin A, kadsuphilin B, and taiwankadsurins . Compared to these compounds, this compound exhibits unique structural features and biological activities . For instance, it has shown higher potency in certain antitumor assays compared to its analogs .
Properties
Molecular Formula |
C22H30O7 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[(2R,3S,4R)-4-hydroxy-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C22H30O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,20,23-25H,7H2,1-6H3/t12-,13+,20-/m1/s1 |
InChI Key |
SYAQUKRBBRLVBT-MTJIALIYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)OC)O)O |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C(=C2)OC)OC)O)O |
Origin of Product |
United States |
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